molecular formula C43H34O6 B13176534 (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate

(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate

Cat. No.: B13176534
M. Wt: 646.7 g/mol
InChI Key: KYBYXNACTYKVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate is a complex organic compound known for its unique structural properties. It is primarily used in the field of materials science and organic chemistry due to its ability to form cross-linked polymers. This compound is characterized by its high molecular weight and the presence of multiple aromatic rings, which contribute to its stability and reactivity.

Preparation Methods

The synthesis of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves several steps. The process typically begins with the preparation of the fluorene and naphthalene derivatives. These intermediates are then subjected to a series of reactions, including etherification and acrylation, to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves its ability to form cross-linked networks through polymerization. The acrylate groups react with various initiators to form free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional network that imparts strength and stability to the material .

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the unique properties of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate, particularly its ability to form strong, cross-linked polymers.

Properties

Molecular Formula

C43H34O6

Molecular Weight

646.7 g/mol

IUPAC Name

2-[6-[9-[6-(2-prop-2-enoyloxyethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxyethyl prop-2-enoate

InChI

InChI=1S/C43H34O6/c1-3-41(44)48-23-21-46-35-19-15-29-25-33(17-13-31(29)27-35)43(39-11-7-5-9-37(39)38-10-6-8-12-40(38)43)34-18-14-32-28-36(20-16-30(32)26-34)47-22-24-49-42(45)4-2/h3-20,25-28H,1-2,21-24H2

InChI Key

KYBYXNACTYKVOY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC2=C(C=C1)C=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.